molecular formula C10H14ClN3O3 B2738338 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1185313-15-8

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2738338
CAS No.: 1185313-15-8
M. Wt: 259.69
InChI Key: ASMFPBLXALNNFD-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS No. 1185313-15-8) is a nitro-substituted pyridine derivative featuring a piperidin-4-yloxy group at the 2-position. Its molecular formula is C₁₀H₁₄ClN₃O₃, with a molecular weight of 259.69 g/mol . The compound is structurally characterized by a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a piperidine ether linkage at the 2-position, which is protonated as a hydrochloride salt.

The compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in developing kinase inhibitors or modulators of central nervous system targets . Suppliers such as Ambeed, SAGECHEM, and Hairui Chemical list it as a research-grade chemical, emphasizing its role in synthesizing complex bioactive molecules .

Properties

IUPAC Name

3-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFPBLXALNNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride serves as a lead compound in the development of new drugs targeting bacterial infections and neurological disorders. Its structural characteristics allow for modifications that can enhance pharmacological profiles .
    • Case studies indicate its potential in treating conditions such as Alzheimer's disease, where derivatives of piperidine compounds have shown efficacy in preclinical models .
  • Mechanism of Action :
    • The compound's activity is believed to be linked to its ability to interact with specific biological targets, including enzymes involved in neurotransmitter regulation and bacterial metabolism. Understanding these interactions is crucial for optimizing therapeutic efficacy .

Biological Research Applications

  • Chemical Biology :
    • In chemical biology, this compound is utilized for synthesizing biologically active molecules. The piperidine ring enhances stereochemistry and contributes to three-dimensional molecular diversity, which is essential for drug design .
    • Studies have demonstrated that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
  • Pharmacodynamics and Pharmacokinetics :
    • Research has focused on the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound. This includes studies on absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing the clinical viability of new drugs derived from this compound .
  • Alzheimer’s Disease Treatment :
    • A study explored the efficacy of piperidine derivatives in preventing or delaying Alzheimer’s disease onset. Results indicated that compounds similar to this compound showed promise in enhancing cognitive function in animal models .
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s ability to cross cell membranes and reach its targets .

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride 1185308-05-7 C₁₀H₁₄ClN₃O₃ 259.69 Piperidine oxygen at 3-position (vs. 4)
3-Nitro-2-(piperidin-3-ylmethoxy)pyridine hydrochloride 1185310-12-6 C₁₁H₁₆ClN₃O₃ 273.72 Piperidine-3-ylmethoxy substituent
3-Nitro-2-phenoxypyridine - C₁₁H₈N₂O₃ 216.19 Phenoxy group (no piperidine)
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride - C₁₀H₁₄ClN₃O₂S 275.75 Thioether linkage (S instead of O)

Key Observations :

  • Positional Isomerism: The placement of the piperidine oxygen (3- vs.
  • Substituent Effects : The piperidin-3-ylmethoxy group in 1185310-12-6 increases molecular weight and lipophilicity compared to the parent compound, which may influence membrane permeability .
  • Thioether vs. Ether : Replacing oxygen with sulfur (e.g., 5-Nitro-2-(piperidin-4-ylthio)pyridine) enhances nucleophilicity and may alter metabolic stability .
2.2.1. Fluorescence Properties

3-Nitro-2-phenoxypyridine and its methylated analog (3-nitro-2-(4-methyl)phenoxypyridine) exhibit fluorescence, with the latter showing higher intensity due to electron-donating methyl groups stabilizing excited states .

Physicochemical and Regulatory Comparisons
Property 3-Nitro-2-(piperidin-4-yloxy)pyridine HCl 2-(Chloromethyl)pyridine HCl 4-(Diphenylmethoxy)piperidine HCl
Solubility Moderate in DMSO, MeOH High in water Low (lipophilic)
Hazards Irritant (skin/eyes) Toxic (neurotoxic) Not classified
Regulatory Status Not in TSCA TSCA-exempt IECSC-listed (China)

Notes:

  • Regulatory : 4-(Diphenylmethoxy)piperidine HCl is listed under China’s IECSC, whereas the target compound lacks explicit regulatory listings, highlighting regional variability .

Biological Activity

3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. It has been studied for its role as an inhibitor in various biological pathways, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive analysis of its biological activity, including mechanism of action, case studies, and relevant research findings.

  • Chemical Formula : C10H14ClN3O3
  • CAS Number : 1185313-15-8
  • Molecular Weight : 245.69 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine moiety enhances its binding affinity to target proteins, making it a promising candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of glutaminase, an enzyme implicated in cancer metabolism. It specifically inhibits kidney glutaminase isoform C (GAC), affecting the growth of cancer cells such as MDA-MB-231 .
  • Anticancer Activity : Studies indicate that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines .

Biological Activity Overview

The compound exhibits various biological activities which can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer Inhibits growth of cancer cells by targeting metabolic pathways.
Enzyme Inhibition Acts as a potent inhibitor of glutaminase, affecting tumor growth.
Neuroprotective Potential in treating neurodegenerative diseases due to cholinesterase inhibition.

Case Studies

  • Glutaminase Inhibition :
    • A study demonstrated that this compound effectively inhibited GAC activity, leading to reduced viability in triple-negative breast cancer cells (MDA-MB-231) .
    • The compound was synthesized and tested against various concentrations, showing an effective dose-response relationship.
  • Anticancer Efficacy :
    • Research indicated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • Structure-activity relationship (SAR) studies revealed that specific modifications to the piperidine ring could significantly improve therapeutic outcomes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from micromolar to nanomolar levels depending on structural modifications .
  • Metabolic Stability : Research indicated that while the compound shows good bioavailability, its metabolic stability could be affected by structural changes, particularly in the piperidine moiety .

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